灵芝酸F

描述

Ganoderic acid F is part of a group of compounds known as ganoderic acids, which are derived from the medicinal mushroom Ganoderma lucidum. These compounds have been the subject of research due to their pharmacological potential and complex molecular structures.

Synthesis Analysis

Ganoderic acids are synthesized through the mevalonate pathway in Ganoderma lucidum. This biosynthetic pathway involves several key enzymes, including hydroxy-3-methylglutaryl-Coenzyme A reductase (HMG-CoA reductase), which plays a critical role in the early stages of triterpenoid synthesis. Advances in biotechnological methods, such as submerged fermentation, have been explored to enhance the production of ganoderic acids, including ganoderic acid F (Xu, Zhao, & Zhong, 2010).

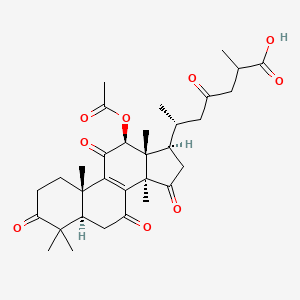

Molecular Structure Analysis

The molecular structure of ganoderic acid F has been elucidated through extensive spectroscopic methods. It is characterized by its lanostane skeleton and the presence of multiple oxygenated functional groups, which contribute to its biological activities (Hirotani & Furuya, 1986).

Chemical Reactions and Properties

Ganoderic acid F undergoes various chemical reactions, including oxidation and reduction, due to its multiple functional groups. The enzyme-mediated modifications of ganoderic acid F, such as hydroxylation by cytochrome P450 enzymes, play a significant role in its biosynthesis and diversification of its derivatives (Yang et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of ganoderic acid F are scarce, the physical properties of triterpenoids like ganoderic acids generally include their solid state at room temperature and their low solubility in water. The solubility can be influenced by the functional groups present in the molecule.

Chemical Properties Analysis

Ganoderic acid F's chemical properties are influenced by its triterpenoid structure, including reactivity towards acids and bases, and its potential for forming esters and other derivatives. These properties are essential for its biological activity and its interaction with biological membranes and proteins (Liang et al., 2019).

科学研究应用

灵芝酸F的糖基化

This compound可以通过来自枯草芽孢杆菌ATCC (美国典型培养物保藏中心) 6633的糖基转移酶(BsGT110)进行生物转化 . 这个过程产生了一种代谢产物,被确认为this compound葡萄糖苷 . This compound葡萄糖苷的水溶性比this compound高89倍 . 这项研究突出了BsGT110在生产新型灵芝三萜皂苷方面的应用价值 .

灵芝酸的生物合成、多样化和高产

灵芝酸(GA)是灵芝中获得的重要次级代谢产物之一 . 它们是具有四个环状和两个线性异戊二烯的三萜类化合物,是甲羟戊酸途径的产物 . GA是开发新药的宝贵资源 . 然而,它们通常以非常低的浓度产生,并且生产的真菌需要繁琐的田间栽培才能用于工业应用 .

对肠道疾病的调节作用

灵芝多糖(GLP),可能含有this compound,可以作为治疗和预防肠道疾病的天然药物 . 这为进一步研究GLP在宿主免疫系统中对IBD肠道菌群的调节作用提供了数据支持 .

慢性肝病的调节

灵芝,含有this compound,已被证明对慢性肝病有影响 . 这些核受体,控制着能量通量和代谢途径,在慢性肝病(CLD)中失调,特别是在进行性NAFLD中 .

作用机制

Target of Action

Ganoderic acid F, a triterpenoid compound derived from Ganoderma lucidum , has been found to exhibit a wide range of pharmacological activities . , suggesting that it may target pathways involved in cell proliferation, apoptosis, and angiogenesis.

Mode of Action

It is suggested that its anti-tumor and anti-metastatic effects may be due to its ability to inhibit angiogenesis and affect cell proliferation and/or cell death . The hydroxylation of its fuzzy sterane triterpene structure may play a significant role in its action .

Biochemical Pathways

Ganoderic acid F is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to form mevalonate, which subsequently forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl pyrophosphate (DMAPP). These compounds further condense to form triterpenes, such as ganoderic acid F .

Pharmacokinetics

The pharmacokinetic profile of ganoderic acid F under a fasting condition is characterized by rapid absorption from the gastrointestinal tract (Tmax at approximately 30 min) and a short elimination half-life (<40 min) Concomitant food intake markedly impedes both rate and extent of ganoderic acid f absorption .

Result of Action

It is known to have anti-tumor and anti-metastatic effects . It is suggested that these effects may be due to its ability to inhibit angiogenesis and affect cell proliferation and/or cell death .

Action Environment

The production and bioactivity of ganoderic acid F can be influenced by various environmental factors . For instance, different nutritional conditions, physical means, and single chemical or biological signals can regulate the biosynthesis of ganoderic acid F . Moreover, the glycosylation of ganoderic acid F by Bacillus glycosyltransferase has been shown to produce a metabolite with 89-fold higher aqueous solubility than that of ganoderic acid F , suggesting that the bioactivity of ganoderic acid F can be modulated by its chemical modifications.

安全和危害

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling ganoderic acid F . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

The elucidation of ganoderic acid F biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . There is also a need to determine the basis of diversification due to the magnitude of different types of ganoderic acids isolated with different bioactivities .

属性

IUPAC Name |

(6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCNWXLKMWWVBT-AIMUVTGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316734 | |

| Record name | Ganoderic acid F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98665-15-7 | |

| Record name | Ganoderic acid F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganoderic acid F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODERIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLQ52DLW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

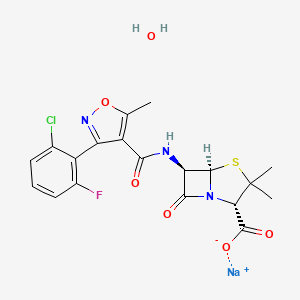

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)

![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)

![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)

![2-[[4-(5-Chloro-2-propan-2-yloxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260140.png)

![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)